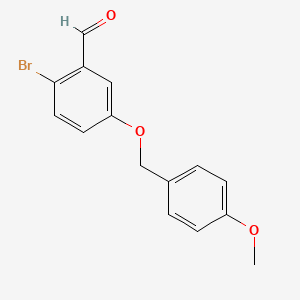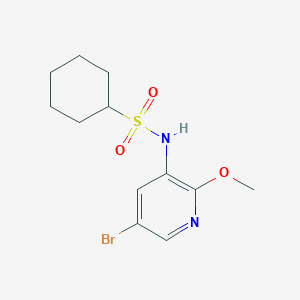
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is an organic compound that features a bromine atom and a methoxybenzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of the 4-methoxybenzyloxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent like methanol.
Major Products
Substitution: Formation of 5-(4-Methoxybenzyloxy)-2-aminobenzaldehyde or 5-(4-Methoxybenzyloxy)-2-thiobenzaldehyde.
Oxidation: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzoic acid.
Reduction: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzyl alcohol.
Applications De Recherche Scientifique
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(4-methoxybenzyloxy)pyridine
- 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Uniqueness
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a bromine atom and a methoxybenzyloxy group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
2-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-4-2-11(3-5-13)10-19-14-6-7-15(16)12(8-14)9-17/h2-9H,10H2,1H3 |
Clé InChI |
UATIKWRZKOCDID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)






